molecular formula C15H12O3 B3368166 Methyl 2-(3-formylphenyl)benzoate CAS No. 205823-15-0

Methyl 2-(3-formylphenyl)benzoate

Cat. No. B3368166
CAS RN: 205823-15-0
M. Wt: 240.25 g/mol
InChI Key: IEWVKJWDYYBZAO-UHFFFAOYSA-N
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Description

“Methyl 2-(3-formylphenyl)benzoate” is an organic compound with the molecular formula C15H12O3 . It is an ester, a class of compounds known for their diverse range of applications in fields such as pharmaceuticals, polymers, and more .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-formylphenyl)benzoate” consists of a benzene ring attached to a formyl group and a benzoate ester group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

“Methyl 2-(3-formylphenyl)benzoate” can undergo various chemical reactions. For instance, it can react with Grignard reagents to produce alcohols . It can also participate in trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

“Methyl 2-(3-formylphenyl)benzoate” is a light yellow liquid with an aromatic odor . It has a molecular weight of 240.25 g/mol . It is soluble in water at 2.1 g/L at 20 °C . It has a flash point of 77 °C , and an autoignition temperature of 518 °C .

Safety and Hazards

“Methyl 2-(3-formylphenyl)benzoate” is considered hazardous. It is combustible and harmful if swallowed . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions for “Methyl 2-(3-formylphenyl)benzoate” could involve exploring its potential applications in various fields. For instance, it could be used as a raw material for the preparation of medical products . Additionally, its reactivity with different reagents and its role in various chemical reactions could be further investigated .

properties

IUPAC Name

methyl 2-(3-formylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWVKJWDYYBZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572361
Record name Methyl 3'-formyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-formylphenyl)benzoate

CAS RN

205823-15-0
Record name Methyl 3'-formyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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